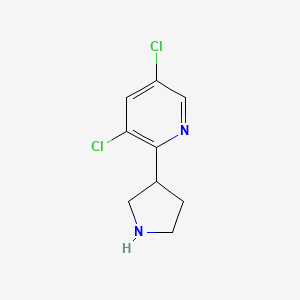

3,5-Dichloro-2-(pyrrolidin-3-YL)pyridine

描述

属性

分子式 |

C9H10Cl2N2 |

|---|---|

分子量 |

217.09 g/mol |

IUPAC 名称 |

3,5-dichloro-2-pyrrolidin-3-ylpyridine |

InChI |

InChI=1S/C9H10Cl2N2/c10-7-3-8(11)9(13-5-7)6-1-2-12-4-6/h3,5-6,12H,1-2,4H2 |

InChI 键 |

LSDBTVGEBZXCRZ-UHFFFAOYSA-N |

规范 SMILES |

C1CNCC1C2=C(C=C(C=N2)Cl)Cl |

产品来源 |

United States |

准备方法

Chlorination of Pyridine Derivatives

Direct Chlorination of Pyridine Hydrochloride : Pyridine hydrochloride can be chlorinated using chlorine gas at elevated temperatures (80°-225° C) under pressure to yield chlorinated pyridines. The process typically requires careful control of temperature and pressure to optimize the substitution pattern and avoid overchlorination.

Chlorination of Tetrachloropyridines : 2,3,5,6-Tetrachloropyridine or pentachloropyridine can be selectively dechlorinated using metallic zinc in strongly alkaline aqueous media to yield 2,3,5-trichloropyridine, which is a close analog to the 3,5-dichloropyridine core. This reaction is conducted at reflux temperatures (20°-100° C) over 1 to 120 hours, maintaining a pH of 11-14 for optimal yield.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| Chlorination | Pyridine hydrochloride + Cl2 gas | 80°-225°C, >30 psig HCl pressure | Chlorinated pyridine derivatives |

| Dechlorination | Tetrachloropyridine + Zn + alkaline solution | 20°-100°C, pH 11-14, 1-120 h | Selective trichloropyridine formation |

This method is scalable and produces high purity chlorinated pyridines suitable for further functionalization.

Summary Table of Preparation Methods

Research Findings and Considerations

The selectivity of chlorination and substitution reactions is crucial to obtain the desired 3,5-dichloro substitution pattern without overchlorination or undesired isomers.

The use of metallic zinc in alkaline media is a practical method for selective dechlorination, which can be adapted to prepare intermediates for further functionalization.

Catalytic coupling reactions provide a modern and efficient approach to introduce the pyrrolidinyl group, often yielding higher purity products under milder conditions compared to classical nucleophilic substitution.

The choice of protecting groups on pyrrolidine nitrogen can influence reaction outcomes, especially in multi-step syntheses.

Reaction times and temperatures vary depending on the method; classical chlorination and dechlorination require hours to days at elevated temperatures, while catalytic couplings may proceed faster under optimized conditions.

The preparation of 3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine involves two primary stages: synthesis of the chlorinated pyridine core and introduction of the pyrrolidin-3-yl substituent. Established methods for chlorination and selective dechlorination of pyridine rings provide a robust foundation. Subsequent nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions enable efficient installation of the pyrrolidinyl group. These methods are supported by diverse literature sources and patent disclosures, ensuring scalability and reproducibility for research and industrial applications.

化学反应分析

Types of Reactions

3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the pyrrolidine ring .

科学研究应用

3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

作用机制

The mechanism of action of 3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings allow the compound to fit into the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine atoms (electron-withdrawing) reduce electron density on the pyridine ring, while pyrrolidine (electron-donating) increases basicity. This contrast affects reactivity in cross-coupling reactions and binding to biological targets .

- Solubility : Pyrrolidine-substituted derivatives exhibit higher aqueous solubility compared to aryl- or halogen-substituted analogs (e.g., 3,5-Dichloro-2-(trichloromethyl)pyridine) due to hydrogen-bonding capacity .

常见问题

Q. Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry. For example, distinct peaks for pyrrolidine protons (δ ~3.5–4.0 ppm) and pyridine carbons (δ ~120–150 ppm) .

- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., observed [M+H]⁺ at 355.1435 vs. calculated 355.14409) .

- IR Spectroscopy : Identify functional groups (e.g., C=N stretches at ~1574 cm⁻¹, C=O at ~1665 cm⁻¹ in intermediates) .

Advanced Synthesis: How to address regioselectivity challenges during substitution?

Methodology :

Regioselectivity in pyridine systems is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) direct substitutions to meta/para positions. Use DFT calculations (B3LYP functional) to predict reactive sites .

- Catalytic Systems : Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH enhances coupling efficiency at sterically hindered positions .

- Experimental Validation : Compare yields from alternative routes (e.g., direct vs. stepwise halogenation) .

Computational Modeling: How can density-functional theory (DFT) optimize reaction pathways?

Q. Methodology :

- Functional Selection : Use hybrid functionals like B3LYP (Becke 1993) for thermochemical accuracy (average error ~2.4 kcal/mol for atomization energies) .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions in cross-coupling reactions .

- Transition-State Analysis : Identify energy barriers for chlorination steps using Gaussian or ORCA software .

SAR Studies: How do substituents on the pyrrolidine ring modulate biological activity?

Q. Methodology :

- Substituent Screening : Test analogs with electron-donating (e.g., methoxy) or bulky groups (e.g., tert-butyl) on pyrrolidine.

- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .

- Structural Insights : Use X-ray crystallography (SHELX software) to correlate substituent orientation with binding affinity .

Data Contradictions: How to resolve discrepancies between spectral and crystallographic data?

Q. Methodology :

- Cross-Validation : Reconcile NMR chemical shifts with crystallographic bond lengths (e.g., pyridine ring planarity vs. pyrrolidine puckering) .

- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility .

- Computational Refinement : Use DFT-optimized geometries to simulate spectra and identify outliers .

Safety and Handling: What precautions are required for handling this compound?

Q. Methodology :

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential liver toxicity .

- Waste Disposal : Neutralize chlorinated byproducts with alkaline hydrolysis before disposal .

- Chronic Exposure : Monitor liver function in long-term studies, as similar benzimidazoles show hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。